molecular formula C24H28ClN5O3 B2724364 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide CAS No. 896372-35-3

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide

Cat. No.: B2724364
CAS No.: 896372-35-3
M. Wt: 469.97
InChI Key: DEJKDZGMFZGSAR-UHFFFAOYSA-N
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Description

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a quinazolinone moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylpiperazine.

    Alkylation: The piperazine intermediate is then alkylated with 3-bromopropylamine to introduce the propyl chain.

    Coupling with Quinazolinone: The final step involves coupling the alkylated piperazine with 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar piperazine structure but different substituents.

    Quinazolinone Derivatives: Compounds with similar quinazolinone moieties but different side chains.

Uniqueness

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is unique due to its specific combination of a chlorophenyl-substituted piperazine and a quinazolinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN5O3/c25-18-5-3-6-19(17-18)29-15-13-28(14-16-29)11-4-10-26-22(31)9-12-30-23(32)20-7-1-2-8-21(20)27-24(30)33/h1-3,5-8,17H,4,9-16H2,(H,26,31)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJKDZGMFZGSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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